1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
Overview
Description
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, also known as BpTef, is a brominated compound of the pyridinium type. It is a colorless liquid with a low melting point and is soluble in both water and organic solvents. BpTef has been used in a variety of scientific applications, including organic synthesis and drug discovery.
Scientific Research Applications
Coordination Chemistry
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol and its derivatives are explored for their potential in coordination chemistry, particularly in forming complexes with metals. These complexes have been found useful in biological sensing and in achieving unusual thermal and photochemical spin-state transitions. For instance, luminescent lanthanide compounds, which include derivatives of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, exhibit properties that are beneficial for biological sensing applications. Moreover, iron complexes of related ligands demonstrate unique thermal and photochemical behaviors, indicating the versatility of these compounds in designing materials with specific magnetic or optical properties (Halcrow, 2005).
Organic Synthesis
In organic synthesis, derivatives of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, such as 2-bromo-6-isocyanopyridine, have shown significant potential as convertible isocyanides for multicomponent chemistry. These derivatives offer a combination of good stability, efficient synthetic utility, and versatility, making them suitable reagents for synthesizing complex organic molecules, including potent opioids through efficient synthetic routes (van der Heijden et al., 2016).
Catalysis
The catalytic applications of compounds related to 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, particularly in transition metal complexes, have been extensively researched. These compounds are utilized in various catalytic processes, including artificial photosynthesis, biochemical transformations, and polymerization reactions. Terpyridines and their transition metal complexes, which can be derived from similar pyridine-based ligands, have shown significant utility in organometallic catalysis. Their applications demonstrate the broad scope and limitations in organic and macromolecular chemistry, highlighting their importance in developing new catalytic methods and materials (Winter et al., 2011).
properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJWPNCLZBUMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744488 | |
Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
CAS RN |
1188477-81-7 | |
Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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